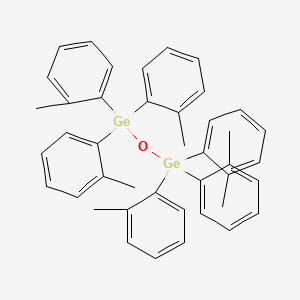
Hexakis(2-methylphenyl)digermoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(2-methylphenyl)digermoxane is a chemical compound characterized by the presence of germanium and oxygen atoms bonded to six 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(2-methylphenyl)digermoxane typically involves the reaction of germanium tetrachloride with 2-methylphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexakis(2-methylphenyl)digermoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted organogermanium compounds.
Scientific Research Applications
Hexakis(2-methylphenyl)digermoxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which Hexakis(2-methylphenyl)digermoxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Hexakis(2-methylphenyl)disiloxane: Similar structure but with silicon instead of germanium.
Hexakis(2-methylphenyl)stannoxane: Contains tin instead of germanium.
Hexakis(2-methylphenyl)cyclotriphosphazene: Contains phosphorus and nitrogen atoms in a cyclic structure.
Uniqueness: Hexakis(2-methylphenyl)digermoxane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and phosphorus analogs. These properties include higher thermal stability and unique electronic characteristics, making it valuable in specific applications such as semiconductor technology.
Properties
CAS No. |
88225-90-5 |
|---|---|
Molecular Formula |
C42H42Ge2O |
Molecular Weight |
708.0 g/mol |
IUPAC Name |
tris(2-methylphenyl)-tris(2-methylphenyl)germyloxygermane |
InChI |
InChI=1S/C42H42Ge2O/c1-31-19-7-13-25-37(31)43(38-26-14-8-20-32(38)2,39-27-15-9-21-33(39)3)45-44(40-28-16-10-22-34(40)4,41-29-17-11-23-35(41)5)42-30-18-12-24-36(42)6/h7-30H,1-6H3 |
InChI Key |
RJUPHYDXRCJAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)(C3=CC=CC=C3C)O[Ge](C4=CC=CC=C4C)(C5=CC=CC=C5C)C6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
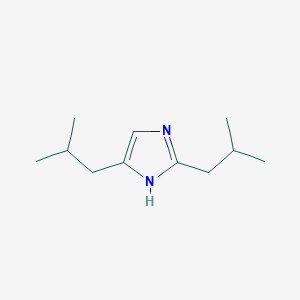
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
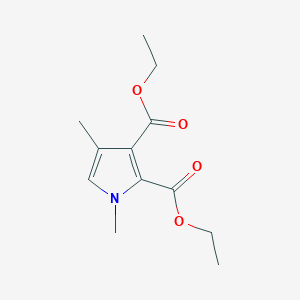
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
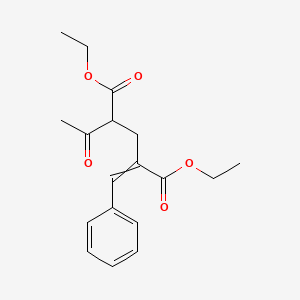
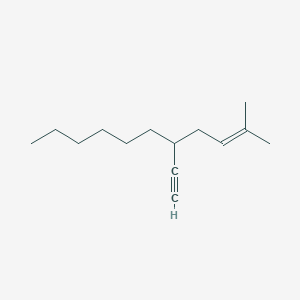
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)




